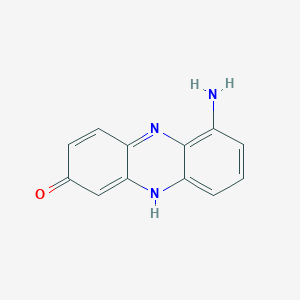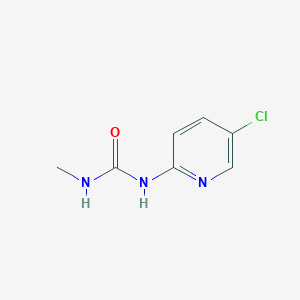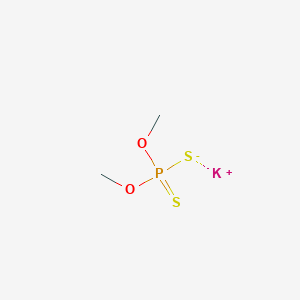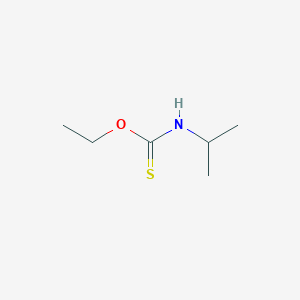![molecular formula C28H46O5 B091615 2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione CAS No. 17976-83-9](/img/structure/B91615.png)
2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione, also known as plastoquinone-9 (PQ-9), is a naturally occurring compound found in plants and algae. PQ-9 plays a crucial role in photosynthesis, the process by which plants convert sunlight into energy. This compound is of great interest to scientists due to its potential applications in various fields, including biochemistry, biophysics, and plant physiology.
Mechanism Of Action
PQ-9 functions as a mobile electron carrier in the electron transport chain of photosynthesis. It accepts electrons from photosystem II and transfers them to photosystem I, where they are used to reduce NADP+ to NADPH, a high-energy electron carrier. PQ-9 also plays a role in the regulation of the proton motive force by shuttling protons across the thylakoid membrane.
Biochemical and Physiological Effects:
PQ-9 has been shown to have antioxidant properties and can scavenge reactive oxygen species (ROS) generated during photosynthesis. It also plays a role in the regulation of chloroplast gene expression and the synthesis of chlorophyll, the pigment that gives plants their green color.
Advantages And Limitations For Lab Experiments
PQ-9 is a useful tool for studying photosynthesis and the regulation of the proton motive force. Its ability to act as an electron carrier and shuttle protons across the thylakoid membrane makes it a valuable tool for investigating the mechanisms underlying these processes. However, PQ-9 is difficult to work with due to its low solubility in water and can be expensive to obtain.
Future Directions
There are several future directions for research involving PQ-9. One area of interest is the development of synthetic analogs of PQ-9 that can be used to study its function in greater detail. Another area of interest is the role of PQ-9 in the regulation of plant growth and development, which has implications for agriculture and crop yield. Additionally, the potential use of PQ-9 as an antioxidant and in the treatment of various diseases is an area of active research.
Synthesis Methods
PQ-9 can be synthesized through a multistep process involving several chemical reactions. The most common method involves the condensation of 2,5-dimethoxy-1,4-benzoquinone with geranylgeranyl pyrophosphate, a precursor of PQ-9. The reaction is catalyzed by a specific enzyme, phytyltransferase, which adds a phytyl side chain to the benzoquinone ring.
Scientific Research Applications
PQ-9 has been extensively studied in the field of photosynthesis, where it acts as an electron carrier between photosystem II and photosystem I. It is also involved in the regulation of the proton motive force, which drives the synthesis of ATP, the energy currency of the cell.
properties
CAS RN |
17976-83-9 |
|---|---|
Product Name |
2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione |
Molecular Formula |
C28H46O5 |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H46O5/c1-19(2)11-8-12-20(3)13-9-14-21(4)15-10-16-22(5)17-18-23-24(29)26(31)28(33-7)27(32-6)25(23)30/h17,19-21,29H,8-16,18H2,1-7H3/b22-17+ |
InChI Key |
OIPMOXXZKBWHKZ-OQKWZONESA-N |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC1=C(C(=O)C(=C(C1=O)OC)OC)O)/C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C(=C(C1=O)OC)OC)O)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C(=C(C1=O)OC)OC)O)C |
Other CAS RN |
17976-83-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dihydroxypropyl dihydrogen phosphate;(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B91534.png)
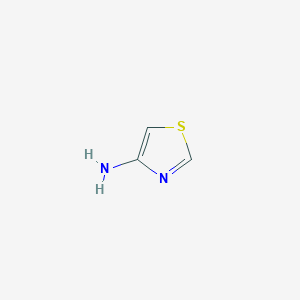

![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)



